![molecular formula C22H25N3O6S B2875481 Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399001-26-4](/img/structure/B2875481.png)
Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The molecule contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . It also has an acetylphenyl group, a carbamoyl group, and a sulfonyl group attached to the piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the acetylphenyl and carbamoyl groups, and the attachment of the sulfonyl group . The exact methods would depend on the specific reactions used and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached acetylphenyl, carbamoyl, and sulfonyl groups . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring, for example, is known to participate in various reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Crystallography Studies
This compound’s molecular and crystal structure can be studied using single crystal X-ray diffraction data. Such studies are crucial for understanding the compound’s three-dimensional arrangement, which can influence its reactivity and interaction with other molecules. The crystallography studies can provide insights into weak intermolecular interactions that affect crystal packing stability .
Synthesis of Coumarin Derivatives
The compound can act as an activated unsaturated system in conjugated addition reactions of carbanions in the presence of basic catalysts. This reactivity is particularly useful in the synthesis of coumarin derivatives, which have applications ranging from food additives to pharmaceuticals .
Antimicrobial Activity
Derivatives of this compound, such as 4-aryl-2H-chromen-2-one (neoflavonoids), have been shown to possess a broad spectrum of biological activities, including antimicrobial properties. This makes them valuable in the development of new antimicrobial agents .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S/c1-3-31-22(28)24-11-13-25(14-12-24)32(29,30)20-9-7-17(8-10-20)21(27)23-19-6-4-5-18(15-19)16(2)26/h4-10,15H,3,11-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDLAHHTVWUCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.